7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the reaction of aminopyrazoles with alkynes. One green synthetic strategy involves using potassium hydrogen sulfate (KHSO4) in aqueous ethanol under ultrasonic conditions. This method provides good yields and is considered environmentally friendly . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its potential use in cancer therapy.
Comparison with Similar Compounds
7-methyl-2-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives and similar heterocyclic compounds:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities but different structural features.
[1,2,4]Triazolo[1,5-a]pyrimidine: These compounds also exhibit significant biological activities and are used in similar applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their potent inhibitory activities against various kinases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
7-methyl-2-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-3-4-8-6-9-11-10(14)5-7(2)13(9)12-8/h5-6H,3-4H2,1-2H3,(H,11,14) |
InChI Key |
MCXKGLGNBJQVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN2C(=CC(=O)NC2=C1)C |
Origin of Product |
United States |
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